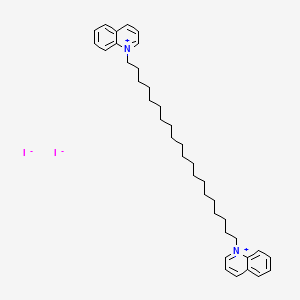
Quinolinium, 1,1'-eicosamethylenebis-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is a heterocyclic organic compound with the molecular formula C38H54N2.2I. It is known for its unique structure, which consists of two quinolinium units connected by a twenty-carbon methylene chain, with two iodide ions as counterions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-eicosamethylenebis-, diiodide typically involves the reaction of quinoline with a long-chain alkyl halide, followed by quaternization with iodine. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux. The process can be summarized as follows:
Alkylation: Quinoline reacts with a long-chain alkyl halide (e.g., 1-bromo-eicosane) to form the intermediate.
Quaternization: The intermediate is then treated with iodine to form the final product, Quinolinium, 1,1’-eicosamethylenebis-, diiodide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 1,1’-eicosamethylenebis-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium units to their corresponding dihydroquinoline forms.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Silver nitrate or sodium sulfate can be used to replace iodide ions with other anions.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1,1’-eicosamethylenebis-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Medicine: Explored for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Quinolinium, 1,1’-eicosamethylenebis-, diiodide is primarily related to its ability to interact with biological membranes and proteins. The quinolinium units can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium, 1,1’-decamethylenebis-, diiodide: Similar structure but with a shorter methylene chain.
Quinolinium, 1,1’-hexamethylenebis-, diiodide: Another similar compound with an even shorter methylene chain.
Uniqueness
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is unique due to its long methylene chain, which imparts distinct physical and chemical properties. This long chain allows for greater flexibility and potential interactions with biological membranes, making it a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
3819-24-7 |
|---|---|
Molekularformel |
C38H54I2N2 |
Molekulargewicht |
792.7 g/mol |
IUPAC-Name |
1-(20-quinolin-1-ium-1-ylicosyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H54N2.2HI/c1(3-5-7-9-11-13-15-21-31-39-33-23-27-35-25-17-19-29-37(35)39)2-4-6-8-10-12-14-16-22-32-40-34-24-28-36-26-18-20-30-38(36)40;;/h17-20,23-30,33-34H,1-16,21-22,31-32H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AYVNTROYHJGZCB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCCCCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


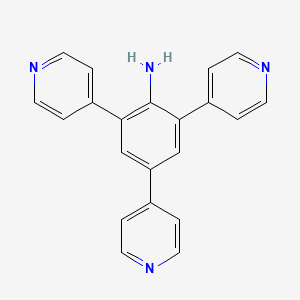
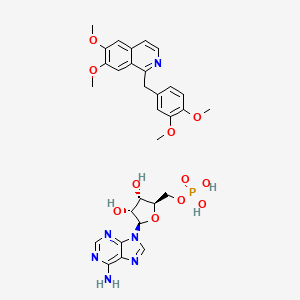
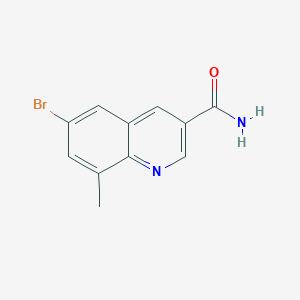
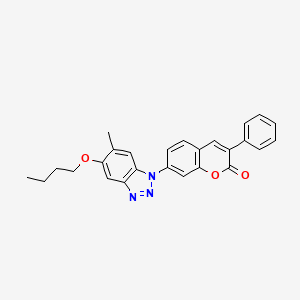
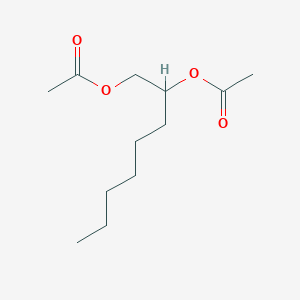

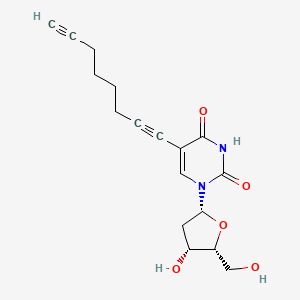
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
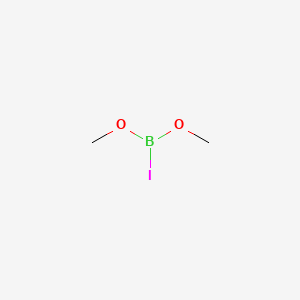
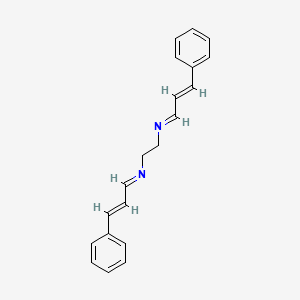
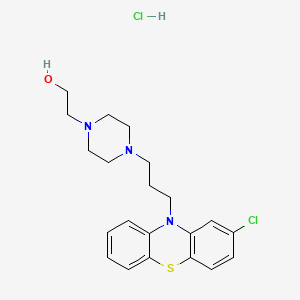
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
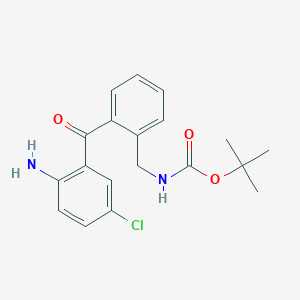
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
